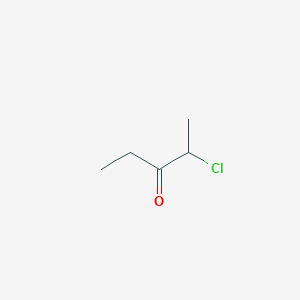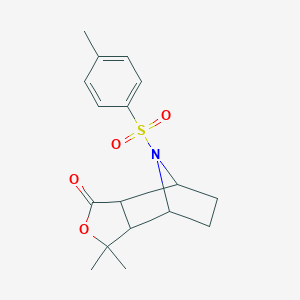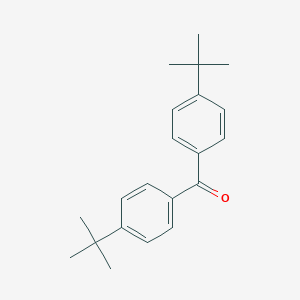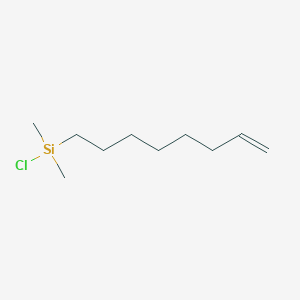
7-Octenyldimethylchlorosilane
Descripción general
Descripción
7-Octenyldimethylchlorosilane is a chemical compound that is used in various synthesis processes to create functionalized materials. It is a silane compound with a seven-carbon alkene chain, which allows it to participate in reactions that add functionality to polymers and surfaces. The compound is particularly useful in the synthesis of self-assembled monolayers (SAMs) and in the functionalization of polymers through copolymerization reactions .
Synthesis Analysis
The synthesis of compounds related to 7-Octenyldimethylchlorosilane involves multiple steps, including hydrosilylation and Grignard reactions. For instance, the synthesis of 7-octenyldimethylphenylsilane, a related compound, is achieved by first reacting 1,7-octadiene with dimethylchlorosilane, followed by a Grignard reaction with phenyl magnesium bromide . These synthesis methods are crucial for creating monomers that can be copolymerized with other materials to enhance their properties.
Molecular Structure Analysis
The molecular structure of 7-Octenyldimethylchlorosilane and related compounds is characterized by the presence of silicon atoms bonded to carbon chains and other substituents. This structure is pivotal in determining the reactivity and the types of reactions the compound can participate in. For example, the presence of the silicon atom allows for the formation of siloxane bonds, which are central to the creation of siloxane polymers and cyclic siloxanes .
Chemical Reactions Analysis
7-Octenyldimethylchlorosilane and its derivatives are involved in various chemical reactions. These reactions include the formation of self-assembled monolayers on surfaces, where the compound reacts with the surface to create a monolayer with specific properties . Additionally, the compound can be copolymerized with ethylene to create polymers with a high level of comonomer incorporation, as demonstrated by the synthesis of 7-octenyldimethylphenylsilane copolymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Octenyldimethylchlorosilane are influenced by its molecular structure. The length of the carbon chain and the presence of the silicon atom play a role in determining properties such as reactivity, hydrophobicity, and the ability to form stable layers on surfaces. The compound's ability to form self-assembled monolayers and its reactivity in copolymerization reactions are indicative of its versatile chemical properties . Additionally, the synthesis of cyclic siloxanes and their copolymers suggests that the compound and its derivatives can lead to materials with a range of physical properties, such as different degrees of flexibility and thermal stability .
Aplicaciones Científicas De Investigación
Application 1: Sensitive Coatings for Surface Acoustic Wave Devices
- Scientific Field : Analytical and Bioanalytical Chemistry .
- Summary of the Application : Silanisation of quartz substrate surfaces with a mixture of two chlorosilanes, namely trimethylchlorosilane and 7-octenyldimethylchlorosilane, leads to sensitive coatings for volatile organic compounds (VOC) on surface acoustic wave (SAW) devices . This process creates monolayers of molecular cavities that engulf the analytes according to host–guest chemistry directly on the device surfaces .
- Methods of Application or Experimental Procedures : The binding process of the silanes is monitored using Fourier transform infrared (FTIR) spectrometry and atomic force microscopy (AFM) . To increase the stiffness of the cavities, the terminal double bonds of the long spacers are crosslinked by heating the surface in the presence of a radical initiator .
- Results or Outcomes : Devices modified with the binary silane mixture lead to substantially higher frequency shifts when exposed to solvent vapour streams compared to SAW delay lines silanised with trimethylchlorosilane . Nearly instantaneous responses can be observed, which allows for the detection of xylene down to a few ppm .
Application 2: Surface-Initiated Ring-Opening Metathesis Polymerization (SI-ROMP)
- Scientific Field : Polymer Chemistry .
- Summary of the Application : 7-Octenyldimethylchlorosilane can be used as a catalyst in surface-initiated ring-opening metathesis polymerization (SI-ROMP) to attach a tethered organic corona onto CdSe/ZnS core/shell quantum dots . This process allows for the modification of the surface properties of the quantum dots, which can be useful in various applications such as optoelectronics and bioimaging .
- Results or Outcomes : The use of 7-Octenyldimethylchlorosilane in SI-ROMP allows for the attachment of an organic corona onto CdSe/ZnS core/shell quantum dots . This can modify the surface properties of the quantum dots, potentially enhancing their performance in various applications .
Safety And Hazards
7-Octenyldimethylchlorosilane is classified as causing severe skin burns and eye damage . Safety precautions include wearing suitable protective clothing, gloves, and eye/face protection . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .
Propiedades
IUPAC Name |
chloro-dimethyl-oct-7-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4H,1,5-10H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLCZAYJBZAXFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCCC=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066172 | |
| Record name | Chlorodimethyloct-7-en-1-ylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Octenyldimethylchlorosilane | |
CAS RN |
17196-12-2 | |
| Record name | Chlorodimethyl-7-octen-1-ylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17196-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, chlorodimethyl-7-octen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017196122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chlorodimethyl-7-octen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorodimethyloct-7-en-1-ylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodimethyloct-7-en-1-ylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-OCTENYLDIMETHYLCHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9LLU8EJ67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



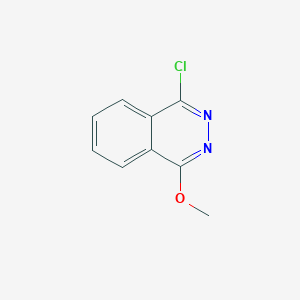
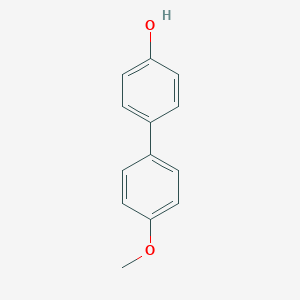
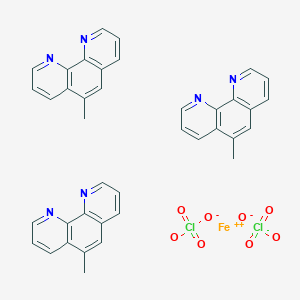
![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)
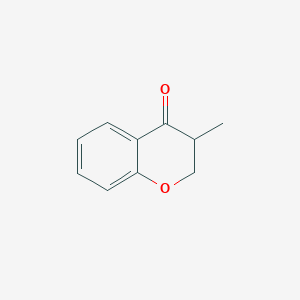
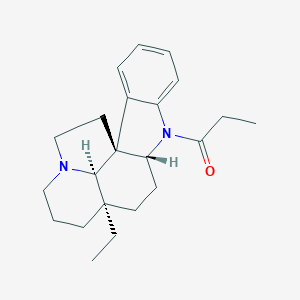
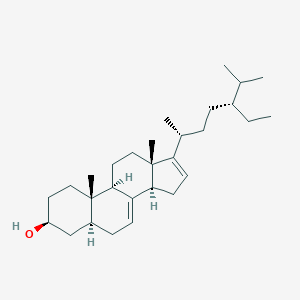
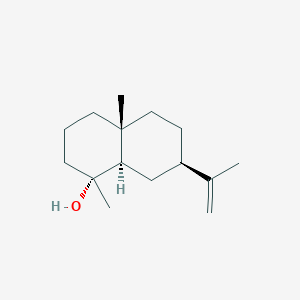
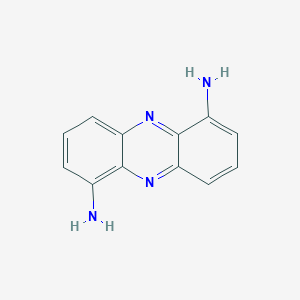
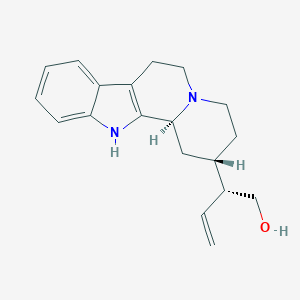
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
